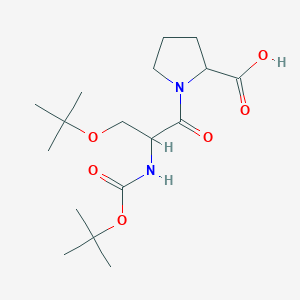

Boc-DL-Ser(tBu)-DL-Pro-OH

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKLTVHOEKAAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Boc-DL-Ser(tBu)-DL-Pro-OH involves the stepwise coupling of protected amino acids, typically starting from the C-terminal amino acid (proline) and coupling the N-terminal amino acid (serine with tBu protection) using peptide coupling reagents. The Boc group protects the N-terminus of serine, while the tert-butyl group protects the serine side chain hydroxyl to prevent undesired reactions during peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Approach

The most common and efficient method to prepare such dipeptides is via solid-phase peptide synthesis (SPPS) , using the Boc/tBu strategy or the Fmoc/tBu strategy. The Boc-DL-Ser(tBu)-DL-Pro-OH can be synthesized on resin by:

- Loading the C-terminal Boc-DL-Pro-OH onto a solid support resin.

- Coupling Boc-DL-Ser(tBu)-OH to the resin-bound proline using peptide coupling reagents such as HATU, HOBt, or DIC in the presence of a base (e.g., DIPEA).

- Repeating coupling and deprotection cycles as needed.

- Cleaving the dipeptide from the resin using strong acid (e.g., trifluoroacetic acid, TFA) to remove the Boc group and side-chain protecting groups simultaneously.

This method is supported by protocols from peptide synthesis literature, which emphasize the use of protected amino acids, activation by carbodiimide or uronium salts, and careful control of reaction conditions to minimize side reactions such as diketopiperazine (DKP) formation, especially relevant for proline-containing peptides.

Protection and Deprotection Steps

- Serine side chain protection: The hydroxyl group of serine is protected with a tert-butyl (tBu) group to prevent side reactions during peptide bond formation. This is typically introduced by reacting serine methyl ester hydrochloride with isobutylene in the presence of an acid catalyst to form O-tert-butyl serine methyl ester, followed by saponification to obtain Boc-Ser(tBu)-OH.

- N-terminal protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) depending on the strategy, with Boc being preferred for acid-labile protection compatible with strong acid cleavage.

- Cleavage: Final deprotection and cleavage from resin or purification steps involve treatment with trifluoroacetic acid (TFA) to remove Boc and tBu groups, yielding the free dipeptide acid.

Detailed Preparation Protocol (Example)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of Boc-DL-Pro-OH | Boc2O, base, solvent (e.g., dioxane/water) | Protect proline N-terminus with Boc group |

| 2. Preparation of Boc-DL-Ser(tBu)-OH | Serine methyl ester hydrochloride + isobutylene + acid catalyst, saponification, Boc protection | Protect serine side chain with tBu, N-terminus with Boc |

| 3. Activation of Boc-DL-Pro-OH | HATU or EDCI/HOBt, DIPEA in DMF | Activate carboxyl group for coupling |

| 4. Coupling | Boc-DL-Ser(tBu)-OH + activated Boc-DL-Pro-OH | Form peptide bond under inert atmosphere, room temperature |

| 5. Purification | Chromatography (e.g., RP-HPLC) | Isolate pure Boc-DL-Ser(tBu)-DL-Pro-OH |

| 6. Characterization | NMR, MS, HPLC | Confirm structure and purity |

Analytical Characterization

- Mass Spectrometry (MS): To confirm molecular weight and purity.

- Nuclear Magnetic Resonance (NMR): To verify chemical structure and confirm protection groups.

- High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress during synthesis.

Summary Table of Key Reagents and Conditions

| Component | Role | Typical Conditions | Notes |

|---|---|---|---|

| Boc2O (di-tert-butyl dicarbonate) | N-terminal protection | Room temp, aqueous or organic solvent | Acid-labile protecting group |

| Isobutylene + acid catalyst | tBu protection of serine OH | 48-96 h, dioxane or DCM solvent | Protects serine side chain |

| HATU or EDCI/HOBt | Peptide coupling reagent | DMF solvent, room temp | Activates carboxyl group for amide bond formation |

| DIPEA (N,N-diisopropylethylamine) | Base | Used in coupling reaction | Neutralizes acid byproducts |

| TFA (trifluoroacetic acid) | Cleavage and deprotection | Room temp, 1-3 h | Removes Boc and tBu groups |

Analyse Chemischer Reaktionen

Types of Reactions: Boc-Ser(tBu)-Pro-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and tert-butyl protecting groups using acids like trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as DCC and HOBt.

Common Reagents and Conditions:

Deprotection: TFA in DCM is commonly used for the removal of Boc and tert-butyl groups.

Coupling: DCC and HOBt in DCM or dimethylformamide (DMF) are used for peptide bond formation.

Major Products Formed:

Deprotection: The major products are the free amino acids after the removal of protecting groups.

Coupling: The major products are the extended peptide chains formed by the addition of new amino acids.

Wissenschaftliche Forschungsanwendungen

Chemistry: Boc-Ser(tBu)-Pro-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences with high precision .

Biology: In biological research, Boc-Ser(tBu)-Pro-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: The compound is used in the synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists. It plays a crucial role in the development of new drugs for various diseases .

Industry: In the pharmaceutical industry, Boc-Ser(tBu)-Pro-OH is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .

Wirkmechanismus

Mechanism: The mechanism of action of Boc-Ser(tBu)-Pro-OH involves its incorporation into peptide chains during SPPS. The protecting groups (Boc and tert-butyl) prevent unwanted side reactions during synthesis. Once the peptide chain is complete, the protecting groups are removed to yield the final peptide product .

Molecular Targets and Pathways: Boc-Ser(tBu)-Pro-OH itself does not have specific molecular targets or pathways. the peptides synthesized using this compound can target various proteins, enzymes, and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences:

Amino Acid Residues: Boc-DL-Ser(tBu)-DL-Pro-OH contains Ser and Pro, whereas Boc-Tyr(tBu)-OH incorporates Tyr, which introduces a phenolic -OH group absent in Ser . Boc-D-Thr(tBu)-OH features Threonine, differing from Ser by a methyl group on the β-carbon .

Substituents :

- The naphthylmethyl group in Boc-α-(1-naphthylmethyl)-DL-Pro-OH significantly increases steric bulk and hydrophobicity compared to tBu-substituted analogs .

- All compounds except Boc-β-tBu-Ala-OH include a Proline residue, which imposes conformational constraints on peptide chains .

Physicochemical Properties: Solubility: The tBu group in Boc-DL-Ser(tBu)-DL-Pro-OH reduces aqueous solubility compared to Boc-β-tBu-Ala-OH, which has a simpler alanine backbone . Stability: Boc-Tyr(tBu)-OH exhibits acute toxicity risks under certain conditions, unlike Boc-β-tBu-Ala-OH, which is non-toxic and non-irritating .

Applications :

- Boc-DL-Ser(tBu)-DL-Pro-OH is tailored for synthesizing Pro-Ser motifs in peptides, critical in collagen and protease inhibitors.

- Boc-α-(1-naphthylmethyl)-DL-Pro-OH’s naphthylmethyl group enables interactions with aromatic residues in target proteins, making it valuable in kinase inhibitor design .

Research Findings and Trends

- Stereochemical Impact: The DL-configuration in Boc-DL-Ser(tBu)-DL-Pro-OH allows for racemic mixtures, broadening its utility in non-chiral peptide contexts. In contrast, Boc-D-Thr(tBu)-OH (D-configuration) is used for chiral specificity in therapeutic peptides .

- Safety Profiles: Boc-Tyr(tBu)-OH requires stringent handling due to acute toxicity and skin irritation risks, whereas Boc-DL-Ser(tBu)-DL-Pro-OH’s safety data remain less documented but likely aligns with similar Boc/tBu-protected amino acids .

- Computational Insights: Compounds with tBu groups (e.g., Boc-DL-Ser(tBu)-DL-Pro-OH) show distinct pose clustering in molecular dynamics simulations, suggesting enhanced binding specificity compared to non-tBu analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.